molecular formula C8H8FNO2 B2789646 3-Fluoro-4-methoxybenzamide CAS No. 701640-04-2

3-Fluoro-4-methoxybenzamide

Cat. No. B2789646
M. Wt: 169.155
InChI Key: XPCORVLHOWHHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxybenzamide is a chemical compound that exhibits intriguing properties for scientific research. It is used for R&D purposes only and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methoxybenzamide is represented by the InChI code 1S/C8H8FNO2/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9/h2-4H,1H3, (H2,10,11) . This indicates that the compound has a molecular weight of 169.16 .


Physical And Chemical Properties Analysis

3-Fluoro-4-methoxybenzamide is a solid at room temperature . The compound has a molecular weight of 169.16 .

Scientific Research Applications

Summary of the Application

3-Fluoro-4-methoxybenzamide is used in the study of vibrational analysis and non-linear optical activity . The compound’s molecular geometry, atomic charges, energy levels, polarizability, and first order hyperpolarizability are predicted using quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .

Methods of Application or Experimental Procedures

The methods involve quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . FTIR and FT-Raman spectra are investigated and compared with the observed data .

Results or Outcomes

The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound . The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .

Synthesis of Oxadiazoles for Antimicrobial Applications

Summary of the Application

3-Fluoro-4-methoxybenzoic acid, which can be derived from 3-Fluoro-4-methoxybenzamide, can be modified into hydrazide . This hydrazide is used in the synthesis of oxadiazoles , a class of organic compounds that have shown promising antimicrobial properties.

Methods of Application or Experimental Procedures

The specific methods of application involve the conversion of 3-Fluoro-4-methoxybenzoic acid into hydrazide . This hydrazide is then used in the synthesis of oxadiazoles . The exact procedures and technical details would depend on the specific synthesis protocol being used.

Results or Outcomes

The outcome of this application is the production of oxadiazoles . These compounds have been studied for their antimicrobial properties, making them potentially useful in the development of new antimicrobial drugs .

Intermediate in the Preparation of APIs for Alzheimer’s Disease Treatment

Summary of the Application

3-Fluoro-4-methoxybenzoic acid, which can be derived from 3-Fluoro-4-methoxybenzamide, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

The specific methods of application involve the conversion of 3-Fluoro-4-methoxybenzoic acid into esters with ligustrazine moiety through Fischer esterification . The exact procedures and technical details would depend on the specific synthesis protocol being used.

Results or Outcomes

The outcome of this application is the production of esters with ligustrazine moiety . These compounds have been studied for their potential in the treatment of Alzheimer’s disease .

Safety And Hazards

The safety information for 3-Fluoro-4-methoxybenzamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and avoiding contact with skin and eyes .

properties

IUPAC Name

3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCORVLHOWHHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzamide

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-methoxybenzoic acid (400 mg, 2.4 mmol) and triethylamine (560 μl, 3.5 mmol) in tetrahydrofuran (10 mL) cooled to 0° C. was added isobutylchloroformate (320 μl, 2.4 mmol), and the mixture was stirred at 0° C. for 1 hour. The solution was warmed to room temperature and was saturated with ammonia gas, then stirred for 15 hours at room temperature. The mixture was diluted with ethyl acetate, then washed with 20% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. Filtration and concentration afforded 280 mg, 1.7 mmol (70%) of 3-fluoro-4-(methyloxy)benzamide. MS (EI) for C8H8FNO2: 170 (MH+).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
320 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Citations

For This Compound
8
Citations
G Luo, Y Ma, X Liang, G Xie, Y Luo, D Zha, S Wang… - Bioorganic …, 2020 - Elsevier
A series of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives (10a–10x) were designed, synthesized, and evaluated for their in vitro inhibitory activities against c-Met kinase and …
Number of citations: 15 www.sciencedirect.com
TH Nguyen, NN Haese, N Madadi, S Sarkar… - ACS Infectious …, 2019 - ACS Publications
Alphaviruses are arthropod-transmitted members of the Togaviridae family that can cause severe disease in humans, including debilitating arthralgia and severe neurological …
Number of citations: 4 pubs.acs.org
T Hermann, P Hochegger, J Dolensky, W Seebacher… - Pharmaceuticals, 2021 - mdpi.com
… N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluoro-4-methoxybenzamide (17): Method B: The reaction of 3-fluoro-4-methoxybenzoic acid (255 mg (1.50 mmol)) and oxalyl …
Number of citations: 3 www.mdpi.com
GF Mercaldi, AG Eufrásio, AT Ranzani… - ACS Infectious …, 2021 - ACS Publications
… Moving from a difluorobenzamide (1) to a 3-fluoro-4-methoxybenzamide (42) did not alter the IC 50 value. Compounds 35 and 36 which were the products of sulfonamide acylation …
Number of citations: 1 pubs.acs.org
H Sellner, E Chapeau, P Furet, M Voegtle… - …, 2023 - Wiley Online Library
The inhibition of the YAP‐TEAD protein‐protein interaction constitutes a promising therapeutic approach for the treatment of cancers linked to the dysregulation of the Hippo signaling …
AAA Mohammed - 2021 - search.proquest.com
β-Diketones are 1, 3-dicarbonyl compounds containing two carbonyl compounds separated by a methylene carbon. This functional diketo group is found in natural sources and can be …
Number of citations: 3 search.proquest.com
A Canete-Molina, C Espinosa-Bustos… - Arabian Journal of …, 2019 - Elsevier
We synthesized two new series of 3-substituted-6-(2,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazines and analysed them for a potential role as antitumor agents. Twenty-two compounds were …
Number of citations: 9 www.sciencedirect.com
C Espinosa-Bustos, M Ortiz Pérez… - Pharmaceutics, 2022 - mdpi.com
To develop novel chemotherapeutic alternatives for the treatment of Chagas disease, in this study, a set of new amino naphthoquinone derivatives were synthesised and evaluated in …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.